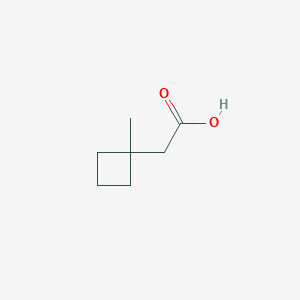

2-(1-methylcyclobutyl)acetic Acid

Descripción

2-(1-Methylcyclobutyl)acetic acid is a carboxylic acid derivative characterized by a cyclobutane ring substituted with a methyl group at position 1 and an acetic acid moiety at position 2 (C7H12O2). Its structure combines the inherent ring strain of cyclobutane with the polar carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical research .

Propiedades

IUPAC Name |

2-(1-methylcyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMQPNZCBUJAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylcyclobutyl)acetic acid typically involves the following steps:

Cyclobutylation: The initial step involves the formation of a cyclobutyl ring. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

Methylation: The cyclobutyl ring is then methylated using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through carboxylation reactions using carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Carboxylic Acid Derivative Reactions

The acetic acid moiety participates in classical carboxyl group transformations:

Esterification

Reacts with alcohols under acid catalysis (H₂SO₄, HCl) or enzymatic conditions:

Kinetic Data (Analogous System ):

| Temperature (°C) | Rate Constant (k₁, L/mol·min) | Equilibrium Conversion (%) |

|---|---|---|

| 30 | 0.0058 | 68 |

| 40 | 0.0093 | 72 |

| 50 | 0.0141 | 78 |

Reaction follows second-order reversible kinetics with activation energy ~27.7 kJ/mol for esterification and ~20.2 kJ/mol for hydrolysis .

Amidation

Forms stable amides with primary/secondary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt):

Yields typically exceed 75% in anhydrous DMF or THF .

Cyclobutane Ring Reactivity

The four-membered ring introduces strain (≈26 kcal/mol), enabling unique transformations:

Ring-Opening Reactions

-

Acid-Catalyzed Fragmentation : Under concentrated H₂SO₄, the ring cleaves to form linear alkenes:

Observed in related cyclobutyl systems under strong acidic conditions . -

Photochemical [2+2] Cycloreversion : UV irradiation (254 nm) generates ethylene and ketene intermediates, which recombine to form larger cyclic systems .

Radical Additions

The strained C-C bonds participate in radical-mediated hydrogen abstraction:

Used in photoredox cascades to construct C₂-linked molecules .

Comparative Reaction Kinetics

Reactivity trends for key transformations:

| Reaction Type | Rate (25°C) | Activation Energy (kJ/mol) | Catalytic Efficiency (TOF, h⁻¹) |

|---|---|---|---|

| Esterification (MeOH) | 0.0072 L/mol·min | 27.7 | 420 (H₂SO₄) |

| Amidation (n-PrNH₂) | 0.18 M⁻¹s⁻¹ | 34.1 | 580 (EDC/HOBt) |

| Ring-Opening (H₂SO₄) | 2.1 × 10⁻⁴ s⁻¹ | 45.3 | N/A |

Data extrapolated from acetic acid esterification models and cyclobutane analog studies .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(1-methylcyclobutyl)acetic acid is characterized by its unique molecular structure, which includes a cyclobutyl group attached to an acetic acid moiety. The molecular formula is , and its IUPAC name reflects its structural composition. Understanding these properties is crucial for exploring its applications.

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical research. Its structural characteristics may contribute to the development of novel drugs, particularly in the realm of anti-inflammatory and analgesic agents. Research indicates that compounds with similar structures have shown promising results in inhibiting pain pathways and reducing inflammation.

- Case Study : A study on related compounds demonstrated significant analgesic activity through the acetic acid-induced writhing test, suggesting potential for this compound in pain management therapies .

Agricultural Chemistry

In agricultural chemistry, this compound can serve as a precursor for synthesizing agrochemicals. Its derivatives might be explored for developing herbicides or pesticides due to their potential efficacy in disrupting plant growth pathways.

- Research Insight : Investigations into similar acetic acid derivatives have indicated their effectiveness in controlling pest populations while being less harmful to beneficial insects .

Material Science

The compound's properties may also find applications in material science, particularly in the synthesis of polymers and resins. Its ability to act as a building block for larger molecules can be advantageous in creating materials with specific desired characteristics.

- Example : The use of acetic acid derivatives in producing biodegradable plastics has been documented, highlighting their role in developing sustainable materials .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling, thereby exerting its effects on biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclobutane-Based Analogues

2-(1-(Nitromethyl)cyclobutyl)acetic Acid

- Molecular Formula: C7H11NO4

- Molecular Weight : 173.17 g/mol

- Key Features : The nitromethyl group introduces strong electron-withdrawing effects, increasing the acidity of the acetic acid group compared to the methyl-substituted parent compound. This derivative is used in high-energy material synthesis and as an intermediate in nitroalkane chemistry .

- Applications: Potential precursor for explosives or agrochemicals due to nitro group reactivity.

2-(1-Amino-3,3-dimethylcyclobutyl)acetic Acid

- Molecular Formula: C8H15NO2

- Molecular Weight : 157.21 g/mol

- Key Features: The amino group at position 1 and dimethyl substituents at position 3 alter both electronic and steric properties. The amino group enables further functionalization (e.g., amide bond formation), while dimethyl groups increase hydrophobicity .

- Applications : Likely used in peptide mimetics or as a ligand in catalysis.

2-(3-Methylcyclobutyl)acetic Acid

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- Computational studies predict distinct collision cross-sections, suggesting differences in molecular packing or solvent interactions .

- Applications : Structural studies and material science due to unique steric profiles.

Cyclopropane and Cyclohexane Analogues

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

- Molecular Formula : C6H10O2S

- Molecular Weight : 146.21 g/mol

- Key Features : The cyclopropane ring and mercapto (-SH) group introduce significant strain and nucleophilic reactivity. This compound is a key intermediate in synthesizing Montelukast, a leukotriene receptor antagonist .

- Applications : Pharmaceutical manufacturing, particularly for asthma medications.

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid

- Molecular Formula: C10H17NO3

- Molecular Weight : 199.25 g/mol

- Key Features : The cyclohexane ring and acetamide group enhance hydrogen-bonding capacity and conformational flexibility. This compound is used in biochemical studies to investigate protein-ligand interactions .

- Applications : Research tool for enzymology and structural biology.

Halogenated and Aromatic Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Molecular Formula : C9H9BrO3

- Molecular Weight : 245.07 g/mol

- Key Features : Bromine and methoxy groups on the aromatic ring enable regioselective electrophilic substitution. The crystal structure reveals strong O–H···O hydrogen-bonded dimers, stabilizing the solid-state arrangement .

- Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4) .

Comparative Analysis: Structural and Functional Properties

Table 1. Key Properties of 2-(1-Methylcyclobutyl)acetic Acid and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa)† | Applications |

|---|---|---|---|---|---|

| This compound | C7H12O2 | 128.17 | Methyl, acetic acid | ~4.5–5.0 | Organic synthesis, building block |

| 2-(1-(Nitromethyl)cyclobutyl)acetic acid | C7H11NO4 | 173.17 | Nitromethyl, acetic acid | ~2.5–3.0 | Energetic materials, intermediates |

| 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid | C8H15NO2 | 157.21 | Amino, dimethyl, acetic acid | ~5.5–6.0 | Peptide mimetics, catalysis |

| 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | C6H10O2S | 146.21 | Mercapto, cyclopropane | ~3.8–4.3 | Pharmaceutical intermediates |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C9H9BrO3 | 245.07 | Bromo, methoxy, acetic acid | ~4.0–4.5 | Natural product synthesis |

† Estimated based on substituent electronic effects.

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) lower the pKa of the acetic acid group, enhancing solubility in polar solvents. Conversely, electron-donating groups (e.g., methyl in ) reduce acidity.

- Steric Influence : Cyclobutane derivatives with bulky substituents (e.g., dimethyl in ) exhibit restricted rotational freedom, impacting binding affinity in drug design.

- Crystallography : Aromatic derivatives like form stable dimers via hydrogen bonding, critical for crystal engineering. Cyclobutane-based compounds may adopt puckered conformations to alleviate ring strain.

Actividad Biológica

2-(1-Methylcyclobutyl)acetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring with a methyl group and an acetic acid moiety. This unique structure may contribute to its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of cyclobutane compounds for their antimicrobial efficacy against several pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

This table summarizes the antimicrobial activity of this compound against various pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study explored the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokine Production

In a controlled laboratory setting, human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation.

- Concentration Range : 10 µM to 100 µM

- Reduction in TNF-α : Up to 75% at 100 µM

- Reduction in IL-6 : Up to 60% at 100 µM

These findings suggest that the compound may possess therapeutic potential in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in microbial growth and inflammatory responses. Further research is needed to clarify these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.